molecular formula C12H16ClNO3 B1529011 2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1803592-36-0

2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride

Cat. No. B1529011
M. Wt: 257.71 g/mol
InChI Key: MNOYKBYSCPDYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride, also known as Morpholin-4-yl-phenyl-acetic acid, is a chemical compound with the CAS Number: 6342-19-4 . It has a molecular weight of 221.26 . This compound is used in scientific research and exhibits high perplexity due to its complex structure, allowing for diverse applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point of 202 . The SMILES string for this compound is OC(=O)CN1CCOCC1 , which is a line notation for encoding molecular structures and specific instances of chemical molecules.

Scientific Research Applications

Antimicrobial Activity

Research on novel analogues of morpholine derivatives, such as those synthesized from hydroxyphenylacetic acid, shows significant antimicrobial activity against a variety of fungal and bacterial strains. These compounds, characterized through spectral studies, exhibit in vitro activity superior to standard drugs like clotrimazole and streptomycin in some cases, highlighting their potential as antimicrobial agents (Jayadevappa et al., 2012).

Catalytic Activity and Structural Analysis

Certain derivatives, through reactions with mercury(II) acetate and lithium chloride, have facilitated the structural elucidation of chloromercurated complexes, advancing understanding in coordination chemistry and offering insights into their potential catalytic activities (Lin et al., 2015).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound demonstrated high inhibition efficiency, suggesting its application in protecting metals against corrosion (Nasser & Sathiq, 2016).

Biological Activity

The synthesis and biological evaluation of morpholine derivatives have been extensively explored. For instance, compounds synthesized by refluxing 1,3,4 oxadiazole-2-thiol with morpholine hydrochloride have shown remarkable anti-TB and antimicrobial activities, underlining their therapeutic potential (S.V et al., 2019).

Synthetic Chemistry and Drug Design

Morpholine derivatives are integral in synthesizing a wide array of bioactive compounds, such as those exhibiting analgesic and anti-inflammatory properties. The versatile chemistry of morpholine facilitates the development of new therapeutic agents, contributing to drug design and discovery (Drapak et al., 2022).

Safety And Hazards

The compound is labeled as an irritant . In case of eye contact, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOYKBYSCPDYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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